molecular formula C16H12BrN3O3 B11295290 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11295290
M. Wt: 374.19 g/mol
InChI Key: ZQFREMIMCGETKA-UHFFFAOYSA-N
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Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the furan ring.

    Introduction of the bromophenoxy group: This step involves the bromination of phenol followed by etherification with a suitable alkylating agent to attach the bromophenoxy group to the furan ring.

    Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Final assembly: The final step involves coupling the furan and oxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The furan and oxazole rings can undergo oxidation and reduction under suitable conditions.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-bromophenoxy)furan-2-carboxylate
  • Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
  • 5-[(4-bromophenoxy)methyl]furan-2-carboxylic acid

Uniqueness

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile is unique due to the presence of both furan and oxazole rings, along with the bromophenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(methylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H12BrN3O3/c1-19-15-13(8-18)20-16(23-15)14-7-6-12(22-14)9-21-11-4-2-10(17)3-5-11/h2-7,19H,9H2,1H3

InChI Key

ZQFREMIMCGETKA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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